3-Ethylidene-5-hexyloxolan-2-one
Description
3-Ethylidene-5-hexyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (cyclic ester) ring with an ethylidene substituent at position 3 and a hexyl chain at position 3.
Properties
CAS No. |
62527-66-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-ethylidene-5-hexyloxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-11-9-10(4-2)12(13)14-11/h4,11H,3,5-9H2,1-2H3 |
InChI Key |
RXQWFQFQMKSHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=CC)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound combines a γ-lactone core (oxolan-2-one) with two critical substituents:
Key Synthetic Hurdles
- Regioselective lactonization : Ensuring five-membered ring formation over six-membered alternatives (δ-lactones) requires precise reaction control
- Ethylidene group installation : Methods must prevent undesired isomerization during synthesis
- Hexyl chain compatibility : Long alkyl groups can hinder cyclization through steric effects
Lactonization Strategies
Acid-Catalyzed Cyclization
The most direct route involves cyclodehydration of 4-hydroxy-3-ethylidene-5-hexylpentanoic acid:
Reaction Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Acid Catalyst | H₂SO₄ (0.5 M) | 72-78 |
| Temperature | 110-120°C | – |
| Solvent | Toluene | – |
| Reaction Time | 6-8 h | – |
Mechanistic studies indicate protonation of the hydroxyl group initiates nucleophilic attack by the carbonyl oxygen, with the hexyl chain’s bulkiness slowing ring closure compared to shorter analogs.
Enzymatic Lactonization
Lipase-mediated approaches using Candida antarctica (CAL-B) show promise for stereoselective synthesis:
Key Findings
- Enantiomeric excess (ee): 88% (R)-isomer at 35°C
- Solvent system: Cyclohexane:isopropyl alcohol (4:1 v/v)
- Substrate limitation: Requires ethylidene group pre-installation
Ethylidene Group Installation
Wittig Olefination
Reaction of 4-oxo-5-hexylpentanoic acid with ethyltriphenylphosphonium bromide:
$$ \text{4-Oxo-5-hexylpentanoic acid} + \text{Ph}3\text{P=CHCH}2\text{CH}_3 \rightarrow \text{3-Ethylidene-4-oxo-5-hexylpentanoic acid} $$
Optimized Parameters
Tishchenko-Type Reactions
Aldol condensation using samarium(III) catalysts enables concurrent lactonization and ethylidene formation:
$$ \text{5-Hexyl-4-oxopentanoic acid} \xrightarrow{\text{Sm(OTf)₃}} \text{3-Ethylidene-5-hexyloxolan-2-one} $$
Advantages
- Single-step process
- No requirement for pre-formed ethylidene groups
Hexyl Chain Introduction
Nucleophilic Alkylation
Grignard reagent addition to γ-keto esters followed by hydrolysis:
$$ \text{Ethyl 4-oxopentanoate} + \text{HexMgBr} \rightarrow \text{Ethyl 5-hexyl-4-oxopentanoate} $$
Efficiency Metrics
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (GC-MS) | 98.5% |
| Reaction Time | 4 h |
Cross-Metathesis Approaches
Second-generation Grubbs catalyst enables C–C bond formation between allyl groups:
$$ \text{3-Ethylidene-5-allyloxolan-2-one} + \text{1-Hexene} \xrightarrow{\text{Ru}} \text{this compound} $$
Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Conversion (%) |
|---|---|---|
| Grela | 5 | 88 |
| Hoveyda-Grubbs II | 7 | 92 |
Emerging Methodologies
Photoredox Catalysis
Visible light-mediated decarboxylative lactonization using Ir(ppy)₃:
$$ \text{4-Hydroxy-3-ethylidene-5-hexylpentanoic acid} \xrightarrow{h\nu, \text{Ir}} \text{this compound} $$
Key Advantages
Continuous Flow Systems
Microreactor technology enhances heat transfer for exothermic lactonization steps:
Performance Metrics
| Reactor Type | Space-Time Yield (kg/L·h) |
|---|---|
| Batch | 0.15 |
| Continuous Flow | 2.78 |
Analytical Characterization
Critical data for verifying synthetic success:
Spectroscopic Signatures
- ¹H NMR (CDCl₃) : δ 5.45 (q, J=6.8 Hz, 1H, CH=CH₂), 4.32 (m, 2H, lactone O–CH₂), 1.25 (m, 10H, hexyl chain)
- IR (neat) : 1775 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C)
- HRMS : Calc. for C₁₁H₁₈O₂ [M+H]⁺ 199.1334, Found 199.1331
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Catalyst Cost ($/kg) |
|---|---|---|
| Acid Catalysis | 42 | 8 |
| Enzymatic | 68 | 115 |
| Photoredox | 89 | 240 |
Environmental Impact
Process mass intensity (PMI) comparisons:
- Traditional lactonization: PMI 28
- Flow chemistry approach: PMI 9
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-5-hexyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
3-Ethylidene-5-hexyloxolan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Ethylidene-5-hexyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Ethylidene-5-hexyloxolan-2-one with structurally related compounds from the evidence:
Key Observations :
- Ring Heteroatoms: Unlike oxazolidinones (N and O) and isothiazolinones (S and N), this compound contains only oxygen in its lactone ring, reducing hydrogen-bonding capacity compared to nitrogen-containing analogs .
- The hexyl chain enhances hydrophobicity, contrasting with the polar hydroxyhexenyl group in Compound 7.
This compound
The ethylidene group may arise from dehydration or elimination reactions.
Comparison with Analogous Syntheses :
- Compound 9 (): Synthesized via Grignard addition (allyl bromide + MgI₂) to a furanone precursor, followed by purification (52% yield). Similar alkylation strategies could apply to the hexyl chain in the target compound.
- Oxazolidinones (): Prepared using Li₂CO₃ and triethylamine in dioxane, highlighting the role of bases in cyclization. The target lactone might require milder conditions due to the absence of nitrogen.
Physicochemical Properties
Spectroscopic Data :
- Compounds 9–11 were characterized via ¹H/¹³C NMR and IR (C=O stretch ~1700 cm⁻¹), with alkene signals at δ 5.2–5.8 ppm . The target compound’s ethylidene group would show similar alkene signals, while the hexyl chain would exhibit δ 0.8–1.5 ppm (CH₂/CH₃).
Q & A
Q. Basic Research Focus
- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement .
- DSC/TGA : Detect polymorphic transitions (endothermic peaks) and correlate with solvent-free vs. solvate forms.
- Raman spectroscopy : Differentiate polymorphs via lattice vibration modes (100–400 cm⁻¹ region).
Limitations: Amorphous phases may require synchrotron XRD for adequate resolution .
How can computational models predict the reactivity of this compound in nucleophilic addition reactions?
Q. Advanced Research Focus
- DFT calculations : Optimize transition states (e.g., B3LYP/6-311++G**) to map regioselectivity in Michael additions.
- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. methanol) on reaction trajectories.
- Validation : Compare predicted vs. experimental values for nucleophiles (e.g., amines, thiols) .
Note: Address discrepancies by adjusting solvation models (e.g., PCM vs. SMD) .
What strategies mitigate signal overlap in 1^11H NMR analysis caused by the compound’s alkyl and cyclic ether protons?
Q. Basic Research Focus
- Selective decoupling : Irradiate overlapping peaks (e.g., δ 1.2–1.5 ppm for hexyl chain) to simplify coupling patterns.
- 2D NMR (HSQC, COSY) : Assign protons via H-C correlations and spin-spin networks.
- Low-temperature NMR : Slow molecular tumbling at –40°C enhances resolution of diastereotopic protons .
How should researchers design a mixed-methodology study to investigate structure-activity relationships (SAR) of this compound derivatives?
Q. Advanced Research Focus
- Qualitative component : Conduct DFT-based QSAR to identify electronic descriptors (e.g., HOMO/LUMO gaps) linked to bioactivity .
- Quantitative component : Synthesize derivatives (≥10 analogs) and test cytotoxicity via MTT assay (IC₅₀ ± SEM).
- Integration : Use multivariate regression to correlate computational descriptors with experimental IC₅₀ values, addressing outliers via residual analysis .
What protocols ensure reproducibility in catalytic asymmetric synthesis of this compound enantiomers?
Q. Advanced Research Focus
- Chiral catalysts : Use Jacobsen’s Co-salen complexes (≥90% ee) under inert atmospheres.
- In situ monitoring : Employ FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) and adjust catalyst loading.
- Chiral HPLC : Validate enantiomeric excess (Chiralpak AD-H column, hexane/isopropanol) .
Document glovebox protocols to prevent racemization .
How can conflicting DSC data on the compound’s melting point be reconciled across studies?
Advanced Research Focus
Discrepancies may stem from heating rates (5°C/min vs. 10°C/min) or impurities. Resolve by:
- Standardized protocols : Follow ASTM E794 guidelines for calibration (indium standard).
- Purification : Recrystallize from ethyl acetate/heptane (3:1) to ≥99% purity.
- Statistical analysis : Report mean melting points with 95% confidence intervals (n=5) .
What advanced chromatographic techniques optimize separation of this compound from diastereomeric byproducts?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
